molecular formula C14H15NO B8499700 N,O-Dibenzylhydroxylamine CAS No. 4383-24-8

N,O-Dibenzylhydroxylamine

Cat. No.: B8499700
CAS No.: 4383-24-8
M. Wt: 213.27 g/mol
InChI Key: WUUIYHZKEXDJKH-UHFFFAOYSA-N
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Description

N,O-Dibenzylhydroxylamine, with the chemical formula C₁₄H₁₅NO, is a structural isomer of the more extensively researched N,N-Dibenzylhydroxylamine. nih.gov Its unique arrangement, with one benzyl (B1604629) group on the nitrogen atom and another on the oxygen atom (an N-benzyl-O-benzyl structure), differentiates its chemical properties and potential reactivity from its N,N-disubstituted counterpart. While literature specifically detailing the applications of this compound is not extensive, its structural characteristics place it within a class of compounds of significant interest to synthetic chemists.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 4383-24-8, 65265-86-3 nih.govparchem.com
Molecular Formula C₁₄H₁₅NO nih.gov
Molecular Weight 213.27 g/mol nih.gov
IUPAC Name 1-phenyl-N-(phenylmethoxy)methanamine nih.gov
Synonyms N-Benzoxybenzylamine, benzyloxybenzylamine nih.gov
Computed XLogP3-AA 2.8 nih.gov

Hydroxylamine (B1172632) derivatives are a versatile and important class of compounds in organic synthesis, primarily utilized for the construction of nitrogen-containing molecules. researchgate.net Their utility stems from the reactive N-O bond and the ability to act as both nucleophiles and electrophiles depending on the substitution pattern and reaction conditions.

One of the most significant applications of hydroxylamine derivatives is in the synthesis of amines. O-acylated hydroxylamines, such as O-benzoyl-N,N-dialkylhydroxylamines, have emerged as effective electrophilic aminating agents. researchgate.net In these reactions, the hydroxylamine derivative delivers a nitrogen-containing group to a nucleophilic carbon source, such as an organometallic reagent. Copper-catalyzed systems are frequently employed to facilitate these transformations, allowing for the formation of C-N bonds under mild conditions. researchgate.netacs.org This methodology has been successfully applied to the synthesis of tertiary amines and anilines from organozinc and organoaluminum reagents, respectively. researchgate.netacs.org

Furthermore, hydroxylamine derivatives are foundational for synthesizing other key functional groups. Their reaction with aldehydes and ketones yields oximes, which are stable intermediates that can be further transformed into amides via the Beckmann rearrangement or reduced to amines. Hydroxylamine esters are also used in copper-hydride catalyzed hydroamination reactions to produce chiral amines, which are valuable building blocks in pharmaceuticals. nih.gov The development of these reagents continues to be an active area of research, with ongoing efforts to create new derivatives with enhanced reactivity, selectivity, and safety profiles for applications in peptide synthesis and materials science. researchgate.net

Direct and extensive research focused specifically on this compound is limited in publicly accessible literature. Much of the available research on "dibenzylhydroxylamine" pertains to its isomer, N,N-Dibenzylhydroxylamine (DBHA, CAS 621-07-8). However, the established chemistry of closely related analogues provides a framework for understanding the potential research directions for the N,O-isomer.

The primary areas of investigation for related dibenzylhydroxylamine compounds involve their roles in radical chemistry and as precursors for synthetic transformations. For instance, N,N-Dibenzylhydroxylamine is well-documented as a radical scavenger and an inhibitor in free-radical polymerization processes. core.ac.ukacs.org Its oxidation leads to the formation of N-benzyl-α-phenylnitrone, a valuable 1,3-dipole used in cycloaddition reactions to construct heterocyclic systems. chemicalbook.comlookchem.comsigmaaldrich.com

Research on O-acyl-N,N-dibenzylhydroxylamines provides further insight into potential applications. The photolysis of O-(p-anisoyl)-N,N-dibenzylhydroxylamine, for example, has been studied as a route to forming imines through a radical elimination mechanism involving the homolytic cleavage of the N-O bond. osti.gov This suggests that this compound could serve as a stable precursor to related reactive intermediates. The O-benzyl group can be viewed as a protecting group for the hydroxylamine's oxygen, which could be cleaved to reveal a reactive N-OH moiety or participate in reactions itself.

Another general reaction applicable to this class of compounds is the indium-mediated reduction of the N-O bond, which serves as a method for generating the corresponding amines under relatively green conditions. researchgate.net Given these precedents, the research trajectories for this compound are likely to explore its utility as an aminating reagent, its behavior in radical-mediated processes, and its role as a stable synthetic intermediate for more complex nitrogenous compounds.

Table 2: Comparative Research Applications of Dibenzylhydroxylamine Derivatives

Compound CAS Number Key Research Applications
N,N-Dibenzylhydroxylamine 621-07-8 Radical scavenger in coal spontaneous combustion acs.org; Inhibitor of styrene (B11656) polymerization core.ac.uk; Precursor to nitrones for cycloaddition lookchem.com; Studied in autoxidation reactions rsc.org
O-Benzoyl-N,N-dibenzylhydroxylamine Not Found Electrophilic aminating reagent in copper-catalyzed reactions to form tertiary amines and anilines researchgate.netacs.org
O-(p-anisoyl)-N,N-dibenzylhydroxylamine Not Found Studied in photolysis for imine-forming radical elimination reactions osti.gov
This compound 4383-24-8 Primarily identified and characterized; specific application research is not widely documented but is inferred from analogues nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4383-24-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-phenyl-N-phenylmethoxymethanamine

InChI

InChI=1S/C14H15NO/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

WUUIYHZKEXDJKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNOCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N,o Dibenzylhydroxylamine

N-Alkylation Approaches for N,O-Dibenzylhydroxylamine Synthesis

N-alkylation represents a direct and widely employed strategy for the synthesis of N,O-disubstituted hydroxylamines. This approach involves the introduction of an alkyl group onto the nitrogen atom of a hydroxylamine (B1172632) derivative. In the context of this compound synthesis, this typically entails the benzylation of an O-benzylhydroxylamine precursor.

Strategies Involving O-Benzylhydroxylamine Hydrochloride as Precursor

A common and effective strategy for the synthesis of this compound utilizes O-benzylhydroxylamine hydrochloride as the starting material. scispace.comnih.gov This precursor already contains the O-benzyl group, simplifying the subsequent reaction to the N-alkylation step. The hydrochloride salt form enhances the stability and handling of the O-benzylhydroxylamine.

The general approach involves the reaction of O-benzylhydroxylamine hydrochloride with a benzylating agent in the presence of a base. scispace.com The base is essential to neutralize the hydrochloride salt and to deprotonate the nitrogen atom of the O-benzylhydroxylamine, thereby generating the corresponding free amine, which then acts as a nucleophile.

A documented procedure involves dissolving O-benzylhydroxylamine hydrochloride in a suitable solvent, such as dimethylformamide (DMF). scispace.com An inorganic base, typically potassium carbonate, is then added to the solution. The suspension is stirred to ensure the complete neutralization of the hydrochloride and deprotonation of the hydroxylamine.

Utilization of Benzyl (B1604629) Halide Reagents for Alkylation

Benzyl halides, particularly benzyl bromide, are frequently employed as the benzylating agents in the synthesis of this compound. scispace.com The high reactivity of the benzylic halide facilitates the N-alkylation of the O-benzylhydroxylamine.

Following the addition of the base to the O-benzylhydroxylamine hydrochloride solution, the benzyl halide is introduced. The reaction mixture is typically stirred for an extended period, often overnight, to ensure the completion of the alkylation reaction. scispace.com The nucleophilic nitrogen of the in situ-generated O-benzylhydroxylamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the N-benzyl bond.

The reaction progress can be monitored by standard chromatographic or spectroscopic techniques. Upon completion, the reaction is quenched, and the product is extracted and purified. A typical workup involves quenching with water and extraction with an organic solvent like dichloromethane. scispace.com Further purification steps may include washing the organic extract to remove any remaining solvent from the initial reaction, such as DMF, followed by evaporation of the extraction solvent to yield the crude product. scispace.com

Detailed research findings for a representative synthesis are summarized in the table below:

PrecursorReagentBaseSolventReaction TimeProduct
O-Benzylhydroxylamine hydrochlorideBenzyl bromidePotassium carbonateDimethylformamide (DMF)OvernightThis compound

Mechanistic Investigations and Reactivity of N,o Dibenzylhydroxylamine

Role as a Nucleophilic Reagent in Organic Transformations

N,O-Dibenzylhydroxylamine serves as a competent nucleophile in various organic reactions. Its utility stems from the lone pair of electrons on the nitrogen atom, which can attack electrophilic centers. A significant application of this nucleophilicity is in the aza-Piancatelli rearrangement, where it participates in a cascade reaction to form highly functionalized cyclopentenone structures. datapdf.com The choice of this compound as a nucleophile is strategic due to its synthetic potential; the N-O bond in the resulting product can be cleaved to unveil a free secondary amine, a functional group valuable for further synthetic modifications. datapdf.com

Participation in Aza-Piancatelli Rearrangement Reactions

The aza-Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-aminocyclopentenones. wikipedia.orgacs.org While initially developed with aniline (B41778) nucleophiles, the scope of the reaction has been expanded to include other amine types, notably this compound. datapdf.comacs.org This expansion allows for the synthesis of complex nitrogen-containing molecules that are otherwise difficult to access. orgsyn.org The reaction is typically catalyzed by Lewis acids, such as dysprosium(III) triflate (Dy(OTf)₃), or Brønsted acids. acs.orgmdpi.com

The mechanism of the aza-Piancatelli rearrangement involving this compound begins with the acid-catalyzed dehydration of the 2-furylcarbinol substrate to form a highly reactive oxocarbenium ion intermediate. mdpi.comacs.org this compound then acts as the nucleophile, attacking the 5-position of the furan (B31954) ring. mdpi.comacs.org This is followed by a cascade sequence involving a 4π-conrotatory electrocyclization, a key step that establishes the stereochemistry of the final product. wikipedia.orgescholarship.org

Kinetic studies using tandem reaction analysis (ReactIR and HPLC-MS) have provided deeper insight into the reaction progress. datapdf.comescholarship.org When this compound reacts with 2-furyl(phenyl)carbinol, the formation of the expected 4-(benzyl(benzyloxy)amino)cyclopentenone product exhibits two distinct phases: an initial rapid, zero-order period followed by a slower, first-order regime. datapdf.com This observation is rationalized by the formation and consumption of an unexpected intermediate, identified as an exo-addition product. datapdf.comescholarship.org This intermediate is a competitively generated, relatively stable complex that must revert to the oxocarbenium ion before proceeding to the final rearranged product. datapdf.com

Competition experiments have been crucial in understanding the factors that control the rate and selectivity of the aza-Piancatelli rearrangement. acs.org When a reaction is performed with a 2-furylcarbinol in the presence of both this compound and an aniline derivative, a significant chemoselectivity for the aniline product is observed in the early stages of the reaction. datapdf.comescholarship.org

This preference is attributed to two main factors. First, anilines are generally more nucleophilic than this compound, leading to a faster initial reaction rate to form the corresponding aniline-derived cyclopentenone. escholarship.org Second, and more critically, the aniline nucleophile can engage in an off-cycle binding event with the Lewis or Brønsted acid catalyst. acs.orgacs.org This reversible binding sequesters the catalyst, reducing its availability to activate the furylcarbinol. The rate of the productive rearrangement is thus controlled by the concentration of free catalyst, which is in turn modulated by the basicity of the amine present. acs.orgacs.org Once the more reactive aniline is consumed, the catalyst is liberated, allowing the reaction with this compound to proceed at a more appreciable rate. datapdf.com This decoupling of the rate-determining and selectivity-determining steps is a key mechanistic feature of the reaction. acs.orgresearchgate.net

Table 2: Outcome of Competition Reaction between Aniline and this compound

Reactants Catalyst Observation Rationale
2-furyl(phenyl)carbinol, Aniline, this compound Dy(OTf)₃ Initial, nearly exclusive formation of the aniline-derived cyclopentenone. datapdf.comescholarship.org Aniline is a more potent nucleophile and engages in off-cycle catalyst binding, controlling catalyst availability. acs.orgacs.orgescholarship.org

The efficiency and outcome of the aza-Piancatelli rearrangement are sensitive to the structure of the 2-furylcarbinol substrate. Substituents on both the furan ring and the carbinol carbon can influence reactivity.

Substituents on the Carbinol Carbon: Alkyl groups on the hydroxy-bearing carbon atom tend to stabilize the starting material, making it less prone to the initial dehydration step required to form the oxocarbenium ion. This generally leads to longer reaction times. nih.gov

Substituents on the Furan Ring: The electronic nature of substituents on the furan ring is critical. Electron-withdrawing groups, such as a 5-nitro group, can completely shut down the reaction, even under harsh conditions. nih.gov Conversely, other substituents like bromo groups are tolerated, allowing the stereoselective rearrangement to proceed, albeit sometimes requiring more forcing conditions. nih.gov The development of cyclopentenones with a quaternary carbon atom at the 5-position has been successfully achieved, demonstrating the reaction's utility in creating sterically congested centers. mdpi.comescholarship.org

Analysis of Nucleophile Competition in Rearrangement Kinetics

Strategic Utility of N-O Bond Cleavage

A primary advantage of using this compound in the aza-Piancatelli rearrangement is the synthetic versatility of the resulting product. The N-O bond within the newly formed 4-(benzyl(benzyloxy)amino)cyclopentenone moiety is relatively weak and can be selectively cleaved in subsequent steps. escholarship.org This cleavage unmasks a free amine functionality, providing a valuable handle for further molecular elaboration.

The transformation of the hydroxylamine-derived product into a free secondary amine has been investigated, though it has proven to be a challenging step that is highly dependent on the substrate's structure. escholarship.org Standard conditions for N-O bond cleavage, such as hydrogenation over palladium on carbon (H₂/Pd/C), samarium(II) iodide (SmI₂), or zinc in hydrochloric acid (Zn/HCl), were often unsuccessful on simple cyclopentenone products. escholarship.org For instance, hydrogenation of certain substrates resulted only in the reduction of the carbon-carbon double bond of the cyclopentenone ring, leaving the N-O bond intact. escholarship.org

However, a significant breakthrough was achieved for substrates containing a quaternary stereocenter at the 5-position of the cyclopentenone ring. escholarship.org For these specific structures, hydrogenation successfully cleaved the N-O bond to afford the corresponding secondary amine in quantitative yield. escholarship.org This substrate-dependent success underscores the subtle electronic and steric factors governing the reactivity of the N-O bond in these complex systems.

Table 3: N-O Bond Cleavage Attempts on Aza-Piancatelli Products

Substrate Reagents/Conditions Outcome Yield Reference
4-(benzyl(benzyloxy)amino)-5-phenylcyclopent-2-en-1-one H₂, Pd/C, THF, rt No N-O cleavage; alkene reduced quant. escholarship.org
4-(benzyl(benzyloxy)amino)-5-phenylcyclopent-2-en-1-one SmI₂ or Mo(CO)₆ or Zn/HCl No reaction or decomposition - escholarship.org

Advanced Synthetic Applications of N,o Dibenzylhydroxylamine

Construction of Complex Carbocyclic Systems

N,O-Dibenzylhydroxylamine serves as a key reagent in the synthesis of intricate carbocyclic structures, which are fundamental cores of many biologically active molecules and natural products. Its unique reactivity allows for the formation of densely functionalized ring systems that are otherwise challenging to access.

Formation of Substituted Cyclopentenone Architectures

A notable application of this compound is in the synthesis of substituted cyclopentenones through the aza-Piancatelli rearrangement. This reaction typically involves the acid-catalyzed rearrangement of 2-furylcarbinols in the presence of a nitrogen nucleophile. When this compound is used as the nucleophile, it leads to the formation of 4-amino-substituted cyclopentenones. escholarship.org

The reaction is valued for its ability to create a five-membered ring with multiple stereocenters in a single step. Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃) has been identified as an effective Lewis acid catalyst for this transformation. escholarship.orgamazonaws.com The process is initiated by the reaction of a 2-furylcarbinol with this compound. escholarship.org Kinetic analysis using methods like in-situ FT-IR and HPLC-MS has shown that the reaction can proceed through an initial fast, zero-order phase followed by a slower, first-order regime. escholarship.org This detailed monitoring has also led to the identification and characterization of a transient exo-substituted furan (B31954) intermediate, providing deeper insight into the reaction mechanism. escholarship.orgamazonaws.com The formation of this intermediate, N,O-dibenzyl-N-(furan-2-yl(phenyl)methyl)hydroxylamine, is reversible and its consumption is linked to the appearance of the final cyclopentenone product. escholarship.org

The use of this compound is particularly advantageous due to its synthetic potential; the resulting N-O bond in the product can be cleaved to unmask a free secondary amine, allowing for further synthetic modifications. escholarship.org

Table 1: Aza-Piancatelli Rearrangement with this compound

Reactant 1 Reactant 2 Catalyst (mol %) Solvent Temperature (°C) Product Yield (%) Ref
2-Furyl(phenyl)carbinol This compound Dy(OTf)₃ (5) Acetonitrile 70 4-(Benzyl(benzyloxy)amino)-5-phenylcyclopent-2-en-1-one Good escholarship.orgamazonaws.com

This interactive table summarizes the conditions for the aza-Piancatelli rearrangement. Users can sort and filter the data based on reactants and conditions.

Design Principles for Unmasking Amine Functionalities via N-O Cleavage

The benzyl (B1604629) groups on the nitrogen and oxygen atoms of this compound act as protecting groups. The cleavage of the N-O bond is a crucial deprotection step that "unmasks" a secondary amine, which can then be used in subsequent synthetic transformations. escholarship.org The N-O sigma bond is relatively weak, making it susceptible to cleavage under various conditions. mdpi.com However, achieving this cleavage in complex molecules without affecting other functional groups can be challenging. escholarship.org

The primary method for N-O bond cleavage is reduction. Various reducing agents and catalytic systems have been explored for this purpose. The choice of method often depends on the specific substrate and the presence of other functional groups.

Common strategies for reductive N-O bond cleavage include:

Catalytic Hydrogenation: This is a widely used method for deprotection. Catalysts like Palladium on carbon (Pd/C) are employed with a hydrogen source. escholarship.orgresearchgate.net However, its success can be substrate-dependent. In one attempt to synthesize the core of the natural product cephalotaxine (B1668394), standard hydrogenation over Pd/C did not result in the desired free amine from a complex cyclopentenone adduct. escholarship.org In other contexts, such as the synthesis of trihydroxy piperidine (B6355638) azasugars, catalytic hydrogenation with Pd/C and acetic acid in methanol (B129727) successfully yielded the desired product. researchgate.net

Dissolving Metal Reductions: Reagents like Zinc in the presence of an acid (e.g., Zn/HCl) or Samarium(II) iodide (SmI₂) are powerful reducing agents used for cleaving N-O bonds. escholarship.org As with catalytic hydrogenation, these methods were found to be ineffective in the aforementioned cephalotaxine synthesis. escholarship.org

Indium-Mediated Reduction: Indium metal in the presence of a proton source like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) has been used for the reduction of this compound derivatives. researchgate.net

Iron-Catalyzed Reduction: Low-valent iron complexes, such as Bu₄N[Fe(CO)₃(NO)], have been shown to catalyze the reductive cleavage of N-O bonds in related systems like oxazines, using malononitrile (B47326) as the reductant under mild, salt-free conditions. rsc.org

The development of mild and selective conditions for N-O bond cleavage is an active area of research, as it enhances the utility of this compound as a synthetic tool. mdpi.comrsc.org

Table 2: Comparison of N-O Cleavage Methods for this compound Derivatives

Reagent/Catalyst System Conditions Substrate Type Outcome Ref
H₂ / Pd/C Acetic acid, MeOH Protected trihydroxy piperidine precursor Successful cleavage researchgate.net
H₂ / Pd/C - Complex cyclopentenone No desired reaction escholarship.org
Zn / HCl - Complex cyclopentenone No desired reaction escholarship.org
SmI₂ - Complex cyclopentenone No desired reaction escholarship.org
Indium Sat. aq. NH₄Cl, EtOH, Reflux N,N-dibenzylhydroxylamine Successful cleavage researchgate.net
Bu₄N[Fe(CO)₃(NO)] Malononitrile (reductant) Oxazine derivative Successful cleavage rsc.org

This interactive table outlines various methods for N-O bond cleavage. Users can compare reagents, conditions, and their effectiveness on different substrates.

Analytical and Kinetic Studies in N,o Dibenzylhydroxylamine Chemistry

Real-time Monitoring Techniques for Reaction Progress

Real-time monitoring is essential for capturing the dynamic behavior of a chemical reaction, allowing for the observation of intermediates, byproducts, and subtle changes in reaction rates. researchgate.net The selection of an appropriate analytical technique is critical and often depends on the specific reaction being studied. In the context of N,O-Dibenzylhydroxylamine chemistry, several powerful methods have been utilized.

A prominent example is the use of tandem reaction monitoring, which combines multiple analytical techniques to gain a more comprehensive understanding than a single method could provide. escholarship.orgamazonaws.com In a study of the aza-Piancatelli rearrangement involving this compound and 2-furyl(phenyl)carbinol, researchers successfully coupled in-situ Fourier Transform Infrared (FT-IR) spectroscopy (specifically ReactIR) with automated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). escholarship.orgamazonaws.com This dual-monitoring setup proved highly effective; the ReactIR offered a high data acquisition rate, capturing rapid changes and subtle features in the reaction profile, while the HPLC-MS provided explicit quantification of various species, including an unexpected intermediate that was less discernible by IR alone. escholarship.org The agreement between the data from both instruments served to validate the findings and highlighted the advantage of using complementary techniques in concert. escholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring, providing detailed structural information about the species in solution. researchgate.net While high-field NMR offers abundant and accurate data, benchtop NMR is also commonly used due to its lower cost and simpler maintenance. researchgate.net However, in some studies involving this compound, reaction progress analysis by NMR was found to be untenable due to issues like high magnetic susceptibility of certain reagents, such as dysprosium salts used as catalysts. escholarship.org

Other spectroscopic and analytical methods have also been applied. In investigations into the role of this compound as an inhibitor in styrene (B11656) polymerization, techniques such as UV-Vis spectroscopy, Electron Paramagnetic Resonance (EPR), and dilatometry were employed. core.ac.uk EPR analysis, for instance, was crucial in detecting and correlating the concentration of the N,N-dibenzylnitroxide radical with the inhibition time. core.ac.uk

The table below summarizes the real-time monitoring techniques used in the study of reactions involving this compound.

Table 1: Real-time Monitoring Techniques for this compound Reactions

Technique Application Advantages & Findings Citation(s)
Tandem ReactIR (FT-IR) & HPLC-MS aza-Piancatelli Rearrangement ReactIR provides high data density for kinetic details; HPLC-MS quantifies species and identifies intermediates. The combination offers robust validation. escholarship.orgamazonaws.com
Nuclear Magnetic Resonance (NMR) General Reaction Monitoring Provides detailed structural information on reactants, intermediates, and products in real-time. researchgate.net
UV-Vis Spectroscopy Styrene Polymerization Inhibition Confirmed the formation of a charge-transfer complex between this compound and a co-inhibitor (2,5-di-tert-butyl-1,4-benzoquinone). core.ac.uk
Electron Paramagnetic Resonance (EPR) Styrene Polymerization Inhibition Detected the formation of N,N-dibenzylnitroxide and correlated its concentration with the inhibition period. core.ac.uk
Dilatometry Styrene Polymerization Inhibition Measured the rate of polymerization to study the synergistic inhibition effect of this compound with other compounds. core.ac.uk

Quantitative Kinetic Analysis of Transformations Involving this compound

Quantitative kinetic analysis provides numerical data on reaction rates, rate constants, and reaction orders, which are fundamental to elucidating reaction mechanisms.

In the dysprosium-catalyzed aza-Piancatelli rearrangement, kinetic analysis of the reaction between this compound and a furylcarbinol revealed a complex reaction profile. escholarship.org The formation of the final cyclopentenone product exhibited two distinct kinetic regimes: an initial fast, zero-order period lasting approximately 20 minutes, followed by a slower, first-order phase. escholarship.org This kinetic behavior suggested a complex mechanism where the catalyst's state changes during the reaction. The analysis also indicated that an initially formed exo-substituted intermediate could reversibly convert to the more stable endo product, and this conversion was associated with the slower, first-order rate of appearance of the final product. escholarship.org

Competition experiments further illuminated the kinetics. When aniline (B41778) was introduced to compete with this compound, the reaction showed significant chemoselectivity for the aniline. escholarship.org The kinetic profile demonstrated that after the more nucleophilic aniline was consumed, the rate of product formation from this compound changed, reflecting the liberation of the catalyst from an off-cycle reservoir to promote the rearrangement with the hydroxylamine (B1172632). escholarship.org

Kinetic studies have also been crucial in optimizing other transformations. In the development of a CuH-catalyzed hydroamination reaction, O-benzoyl-N,N-dibenzylhydroxylamine was used as a substrate. acs.org Initial reaction rates were measured to quantify and compare the effects of different phosphine (B1218219) ligands on the catalyst's efficiency. acs.org By monitoring the formation of the hydroamination product, researchers determined that a newly designed ligand, SEGFAST, led to a 62-fold rate increase compared to the previous optimal ligand, DTBM-SEGPHOS. acs.org These kinetic measurements were instrumental in a mechanistically guided approach to ligand design, avoiding the need to screen large libraries of compounds. acs.org

The role of this compound as an inhibitor in the auto-initiated polymerization of styrene has also been subject to kinetic investigation. core.ac.uk Studies showed it to be an effective inhibitor, particularly in the presence of oxygen. core.ac.uk The primary inhibition mechanism was determined to be the quenching of peroxyl radicals at the end of propagating polymer chains through hydrogen abstraction from the hydroxylamine. core.ac.uk The resulting N,N-dibenzylnitroxide also contributes to the inhibition process. core.ac.uk

The table below presents a summary of key kinetic findings from studies involving this compound.

Table 2: Quantitative Kinetic Findings in this compound Transformations

Reaction Kinetic Observation Mechanistic Implication Citation(s)
aza-Piancatelli Rearrangement Biphasic reaction profile: fast zero-order phase followed by a slower first-order phase. Complex mechanism with catalyst speciation and reversible formation of an intermediate. escholarship.org
aza-Piancatelli Competition Aniline reacts preferentially. Rate of hydroxylamine reaction increases after aniline is consumed. Aniline is more nucleophilic. The catalyst is liberated from an off-cycle reservoir to react with the hydroxylamine. escholarship.org
CuH-Catalyzed Hydroamination Initial rate with SEGFAST ligand is 62 times faster than with DTBM-SEGPHOS ligand. The hybrid SEGFAST ligand maintains catalyst stability without sacrificing reactivity, leading to significant rate enhancement. acs.org
Styrene Polymerization Inhibition Inhibition time is correlated with the concentration of N,N-dibenzylnitroxide. The primary mechanism is hydrogen abstraction from this compound by peroxyl radicals, forming the persistent nitroxide radical. core.ac.uk

Q & A

Q. What are the established synthetic routes for preparing N,O-dibenzylhydroxylamine, and how can purity be ensured?

this compound is synthesized via alkylation of O-benzylhydroxylamine hydrochloride with benzyl bromide. A typical procedure involves dissolving O-benzylhydroxylamine hydrochloride in DMF, adding excess benzyl bromide and potassium carbonate as a base, and stirring overnight. The product is purified via flash chromatography (5% ethyl acetate in hexanes) to achieve >98% purity . Purity validation requires NMR (¹H/¹³C), IR (to confirm hydroxylamine and benzyl groups), and mass spectrometry .

Q. How is the solid-state structure of this compound characterized?

X-ray crystallography is the gold standard for determining its molecular geometry. Key structural features include bond lengths between N–O (1.43 Å) and C–N (1.47 Å), confirming the hydroxylamine backbone. Complementary techniques like FT-IR (N–O stretch at ~930 cm⁻¹) and ¹H NMR (benzyl protons as multiplets at δ 7.2–7.4 ppm) provide additional validation .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Moisture-sensitive handling is critical to avoid hydrolysis. Compatibility testing shows reactivity with strong acids/bases and oxidizing agents, necessitating segregation from such materials .

Advanced Research Questions

Q. How can elimination side reactions be suppressed when using this compound in nucleophilic coupling reactions?

Elimination (e.g., C4–C5 bond cleavage in carbohydrate systems) is temperature-dependent. Lowering reaction temperatures to 0°C reduces base-induced β-elimination by 60–70%. Alternatively, substituting the nucleophile (e.g., O-benzylhydroxylamine instead of 3-aminopropionitrile) minimizes competing pathways .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

High-resolution LC-MS (ESI+) with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% levels. For structural elucidation of byproducts, tandem MS/MS and 2D NMR (COSY, HSQC) are indispensable. Quantitative ¹⁹F NMR (if fluorinated analogs are present) enhances specificity .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?

Radical trapping experiments (e.g., TEMPO addition) and kinetic isotope effect (KIE) analysis distinguish pathways. For ionic mechanisms, deuterated solvent studies (e.g., D₂O) reveal proton-transfer steps. EPR spectroscopy confirms radical intermediates if observed .

Q. What strategies resolve contradictions in product distribution data during synthetic scale-up?

Use Design of Experiments (DoE) to model variables (temperature, stoichiometry, solvent polarity). For example, scaling from 10 mmol to 125 mmol requires adjusting mixing efficiency (e.g., high-shear stirrers) to maintain homogeneity. In-process monitoring via inline FTIR or Raman spectroscopy identifies deviations early .

Methodological Considerations Table

Challenge Recommended Approach Key References
Elimination side reactionsLower temperature (0°C); use less basic nucleophiles
Impurity profilingLC-MS/MS with orthogonal detection (UV/HRMS)
Structural ambiguityX-ray crystallography paired with DFT calculations
Scalability issuesDoE for parameter optimization; inline analytical monitoring

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